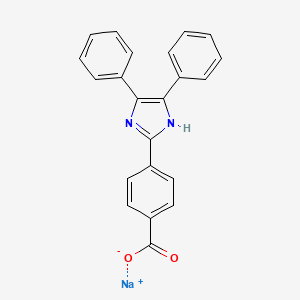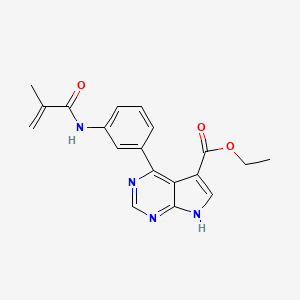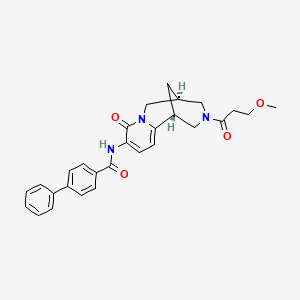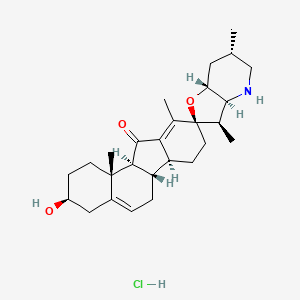
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- Role : AO is an enzyme responsible for metabolizing various compounds. In the case of compound 9, AO plays a crucial role in its metabolism .
- Downstream Effects : The metabolites formed after AO-mediated metabolism may have distinct effects on cellular processes .
- Impact on Bioavailability : The pharmacokinetic properties influence the compound’s availability for therapeutic action .
- Cellular Effects : These molecular changes can lead to alterations in cell behavior, viability, or function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 4-fluoro-5-methylpyridine ring. This can be achieved through a series of reactions starting from commercially available precursors.
Isoquinoline Formation: The next step involves the formation of the isoquinoline ring. This is typically done through a cyclization reaction.
Coupling Reaction: The final step involves coupling the 4-fluoro-5-methylpyridine with the isoquinoline ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine: This compound is a fluorinated analog used in positron emission tomography imaging.
5-fluoro-4-methylpyridin-2-amine: A related compound with similar structural features but different applications.
Uniqueness
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is unique due to its high selectivity for tau proteins and its application in neuroimaging. Its structure allows for effective binding and imaging, making it a valuable tool in the study of neurodegenerative diseases .
Properties
IUPAC Name |
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-8-18-15(7-14(10)16)19-13-3-2-12-9-17-5-4-11(12)6-13/h2-9H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKAKBCEHOZBEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)NC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)


![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

